molecular formula C12H17NO B14007864 5-Methyl-4-(pyridin-2-yl)hexan-3-one CAS No. 6312-03-4

5-Methyl-4-(pyridin-2-yl)hexan-3-one

Cat. No.: B14007864
CAS No.: 6312-03-4
M. Wt: 191.27 g/mol
InChI Key: QBRZWEWJWJOFSO-UHFFFAOYSA-N
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Description

5-Methyl-4-(pyridin-2-yl)hexan-3-one is an organic compound with the molecular formula C₁₂H₁₇NO It is a pyridine derivative, characterized by the presence of a pyridine ring attached to a hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(pyridin-2-yl)hexan-3-one typically involves the reaction of 2-isobutylpyridine with appropriate reagents under controlled conditions. One common method includes the use of a Grignard reagent, which reacts with the pyridine derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(pyridin-2-yl)hexan-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Methyl-4-(pyridin-2-yl)hexan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(pyridin-2-yl)hexan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4-phenoxy-2-pyridin-2-yl-4H-pyrazol-3-one
  • 2-Methyl-4-pyridin-2-yl-pentan-3-one
  • 5-Methyl-2-pyridin-2-yl-1H-pyrazol-3-one

Uniqueness

5-Methyl-4-(pyridin-2-yl)hexan-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with a hexanone chain differentiates it from other similar compounds, making it a valuable subject of study in various research fields .

Properties

CAS No.

6312-03-4

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

5-methyl-4-pyridin-2-ylhexan-3-one

InChI

InChI=1S/C12H17NO/c1-4-11(14)12(9(2)3)10-7-5-6-8-13-10/h5-9,12H,4H2,1-3H3

InChI Key

QBRZWEWJWJOFSO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C1=CC=CC=N1)C(C)C

Origin of Product

United States

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